REACTION_CXSMILES
|
[I-].C[O:3][CH:4]1[CH2:9][CH2:8][CH:7]([CH2:10]P(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[CH2:6][CH2:5]1.[CH3:30][C:31](C)=[O:32].C(=O)=O.CC(C)([O-])C.[K+]>C1COCC1>[CH:31]([CH2:30][CH2:10][CH:7]1[CH2:6][CH2:5][C:4](=[O:3])[CH2:9][CH2:8]1)=[O:32] |f:0.1,2.3,4.5|
|
Name
|
(4-methoxycyclohexyl)methyltriphenylphosphine iodide
|
Quantity
|
175.6 g
|
Type
|
reactant
|
Smiles
|
[I-].COC1CCC(CC1)CP(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
acetone dry ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C.C(=O)=O
|
Name
|
|
Quantity
|
40.1 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-30 °C
|
Type
|
CUSTOM
|
Details
|
agitating the mixture for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 1 l, three-necked flask equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
at -30° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)CCC1CCC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.27 mol | |
AMOUNT: MASS | 41.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |